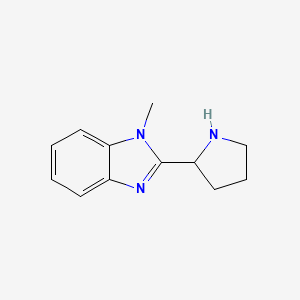

1-Methyl-2-pyrrolidin-2-ylbenzimidazole

Vue d'ensemble

Description

1-Methyl-2-pyrrolidin-2-ylbenzimidazole is a compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The pyrrolidinyl group attached to the benzimidazole core indicates the presence of a five-membered nitrogen-containing ring, which can impart unique chemical and biological properties to the molecule.

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by the introduction of substituents. For instance, the synthesis of pyrrolidino[2',3':3,4]pyrrolidino[1,2-a]benzimidazoles was achieved using a microwave-assisted intramolecular cycloaddition of azomethine ylides, which is a key transformation in the preparation of these compounds . Another related synthesis involves the reaction between tosylmethyl isocyanide and dialkyl acetylenedicarboxylates catalyzed by 1-methylimidazole to produce functionalized pyrroles . These methods highlight the versatility of benzimidazole chemistry and the potential for creating a wide array of derivatives, including 1-Methyl-2-pyrrolidin-2-ylbenzimidazole.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole core, which can be further modified with various substituents. The structure-activity relationships of benzimidazole and imidazo[4,5-b]pyridine derivatives as thromboxane A2 receptor antagonists have been studied, demonstrating the importance of the substituents on the core structure for biological activity . The conformational properties of related molecules, such as thiadiazol-pyrrolidin-2-ol bearing species, have been shown to be influenced by intramolecular hydrogen bonding .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves a cyclization reaction, and these compounds have shown interesting antimicrobial activity . The reactivity of benzimidazole derivatives with metal ions has also been explored, leading to the formation of mixed ligand metal-complexes with potential for various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The synthesis of linear pyridinoimidazo[1,2-a]pyridine and pyrroloimidazo[1,2-a]pyridine cores from 2-amino-4-methyl-5-nitropyridine demonstrates the potential for creating diverse structures with different properties . The antimicrobial activities of some 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives have been examined, showing notable activity against various strains . The synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzimidazoles and their pharmacological activity further illustrate the importance of the physical and chemical properties of these compounds . Lastly, the antibacterial activity of 1-(pyridine-3-methyl) 2-ethylbenzimidazole against different bacteria and fungi has been reported, although it showed no significant activity against Escherichia coli and Staphylococcus aureus .

Mécanisme D'action

Target of Action

1-Methyl-2-pyrrolidin-2-ylbenzimidazole is a derivative of benzimidazole, which is known for its wide range of anticancer potentials . Benzimidazole derivatives have been reported to target cancer cells, including breast cancer (MCF-7), colorectal cancer (HCT-116), prostate cancer (DU-145), and lung cancer (A-549) cells . The primary targets of these compounds are often specific to the type of cancer they are designed to treat .

Mode of Action

Benzimidazole derivatives are known to exhibit various mechanisms of action as anticancer agents . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

Benzimidazole derivatives have been reported to inhibit tumor progression through various mechanisms . For instance, some benzimidazole derivatives have been found to induce apoptosis by targeting Bcl-2 proteins in cancer cells .

Pharmacokinetics

The molecular weight of this compound is 23773, which could influence its pharmacokinetic properties.

Result of Action

Benzimidazole derivatives have been reported to exhibit cytotoxic effects on cancer cells . For instance, some benzimidazole derivatives have shown significant growth inhibition against breast cancer cells .

Orientations Futures

The pyrrolidine ring, a key component of “1-Methyl-2-pyrrolidin-2-ylbenzimidazole”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

1-methyl-2-pyrrolidin-2-ylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-3,5,7,10,13H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOLXYNYYMDFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-pyrrolidin-2-ylbenzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

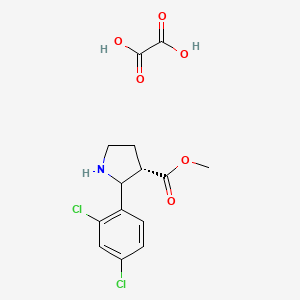

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B3022769.png)